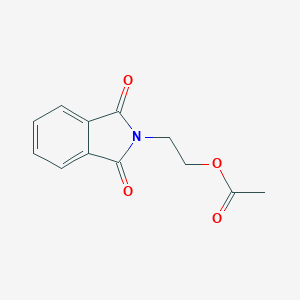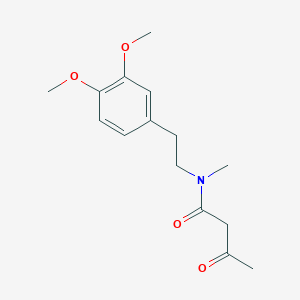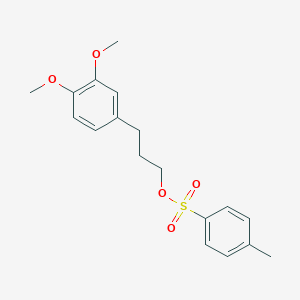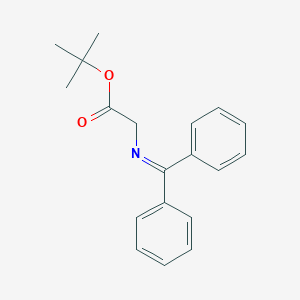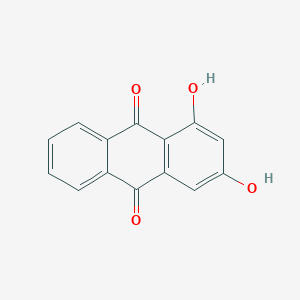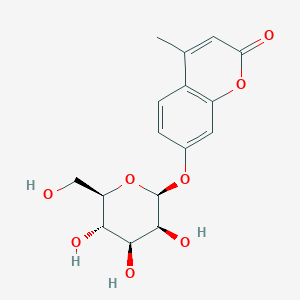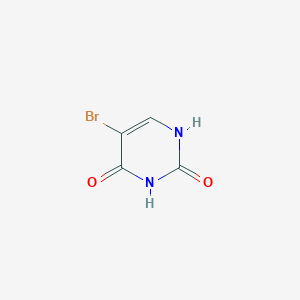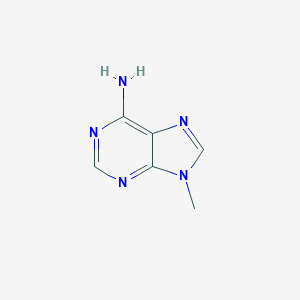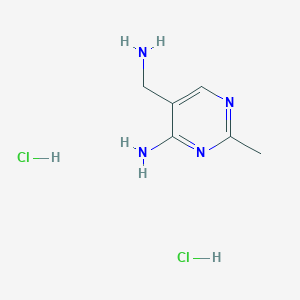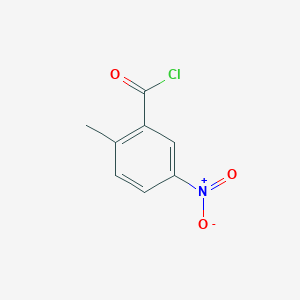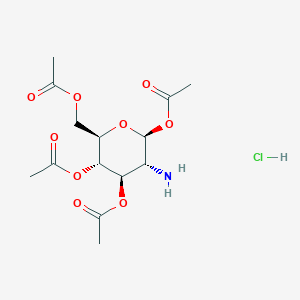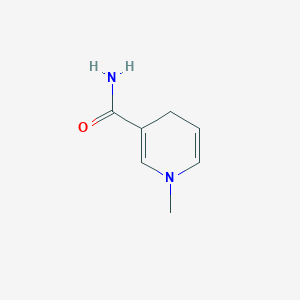
1-Methyl-1,4-dihydronicotinamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-Methyl-1,4-dihydronicotinamide involves specific chemical pathways that ensure the introduction of the methyl group at the correct position in the dihydronicotinamide structure. While detailed synthetic routes are proprietary to specific research studies, general approaches often involve the reduction of nicotinamide derivatives or the direct functionalization of the pyridine ring to introduce the methyl group and the dihydronicotinamide moiety.
Molecular Structure Analysis
The molecular structure of 1-Methyl-1,4-dihydronicotinamide has been elucidated through various analytical techniques, including crystallography and spectroscopy. Ammon and Jensen (1967) determined the crystal structure of a dimeric acid product of 1-Methyl-1,4-dihydronicotinamide, revealing insights into the compound's geometric configuration and intermolecular interactions (Ammon & Jensen, 1967).
Chemical Reactions and Properties
1-Methyl-1,4-dihydronicotinamide participates in various chemical reactions, including redox processes and interactions with other organic molecules. It acts as a model compound for studying coenzyme behavior, mimicking the electron transfer properties of NADH in biological systems. Research by Minato et al. (1977) explored reversible hydride transfer reactions involving 1-Methyl-1,4-dihydronicotinamide, shedding light on its reactivity and potential applications in catalytic processes (Minato, Ito, & Kobayashi, 1977).
Physical Properties Analysis
The physical properties of 1-Methyl-1,4-dihydronicotinamide, such as solubility, melting point, and crystallinity, are crucial for understanding its behavior in various solvents and conditions. These characteristics are essential for its application in chemical synthesis and catalysis. However, specific details on the physical properties of this compound are typically derived from experimental studies focused on its synthesis and application.
Chemical Properties Analysis
The chemical properties of 1-Methyl-1,4-dihydronicotinamide, including its reactivity, stability, and redox potential, are central to its use in chemical research. Its ability to undergo electron transfer reactions makes it a valuable model for studying the mechanisms of enzymatic reactions and the development of biomimetic systems. Studies such as those by Nesterenko et al. (1988) have examined the electronic structures and reactivities of derivatives of 1,4-dihydropyridines, including 1-Methyl-1,4-dihydronicotinamide, to understand their physicochemical properties and potential applications (Nesterenko, Buryak, Polumbrik, & Yasnikov, 1988).
Applications De Recherche Scientifique
Application 1: Inhibition of Human Serine Racemase
- Summary of the Application : 1-Methyl-1,4-dihydronicotinamide is a derivative of nicotinamide and has been found to inhibit the β-elimination activity of human serine racemase (hSR) .
- Methods of Application : The compound binds to an allosteric and hydrophobic site on the enzyme, resulting in inhibition .
- Results or Outcomes : The IC50 value, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, was found to be 177 μM .
Application 2: Reversible Hydride Transfer
- Summary of the Application : 1-Methyl-1,4-dihydronicotinamide has been used in a reversible hydride transfer reaction with MeND+ iodide .
- Methods of Application : The reaction was carried out in D2O at 34°C .
- Results or Outcomes : The reaction of 1-Methyl-1,4-dihydronicotinamide with MeND+ was found to yield 1,6-MeNDH, and the reaction of 1,6-MeNDH with MeND+ was found to yield 1,4-MeNDH .
Application 3: Electronic Structures and Reactivities
- Summary of the Application : The three-dimensional and electronic structures of 1-Methyl-1,4-dihydronicotinamide and its cation radical have been studied .
- Methods of Application : The structures were calculated within the MINDO/3 approximation .
- Results or Outcomes : The results were compared with the physicochemical properties of 1,4-dihydropyridine derivatives .
Application 4: Inhibition of Human Serine Racemase
- Summary of the Application : 1-Methyl-1,4-dihydronicotinamide is a derivative of nicotinamide and has been found to inhibit the β-elimination activity of human serine racemase (hSR) .
- Methods of Application : The compound binds to an allosteric and hydrophobic site on the enzyme, resulting in inhibition .
- Results or Outcomes : The IC50 value, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, was found to be 177 μM .
Application 5: Electronic Structures and Reactivities
- Summary of the Application : The three-dimensional and electronic structures of 1-Methyl-1,4-dihydronicotinamide and its cation radical have been studied .
- Methods of Application : The structures were calculated within the MINDO/3 approximation .
- Results or Outcomes : The results are compared with the physicochemical properties of 1,4-dihydropyridine derivatives .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-methyl-4H-pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-9-4-2-3-6(5-9)7(8)10/h2,4-5H,3H2,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOERLBZJYLYWEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CCC(=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170318 | |
| Record name | N-Methyl-1,4-dihydronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,4-dihydronicotinamide | |
CAS RN |
17750-23-1 | |
| Record name | N-Methyl-1,4-dihydronicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017750231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-1,4-dihydronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



